2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methoxyphenyl group attached to the acetamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-methoxyaniline.
Formation of Intermediate: The 5-fluoroindole is first subjected to a reaction with an appropriate acylating agent, such as acetic anhydride, to form an intermediate 5-fluoro-1H-indol-3-yl acetate.
Coupling Reaction: The intermediate is then coupled with 3-methoxyaniline in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for the production of a wide range of products.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The fluorine atom may enhance binding affinity and specificity, while the methoxyphenyl group can influence the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-(5-bromo-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-(5-methyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to its analogs, 2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C17H13FN2O3 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C17H13FN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)16(21)14-9-19-15-6-5-10(18)7-13(14)15/h2-9,19H,1H3,(H,20,22) |
InChI Key |
ZVZVKWHSTGCJSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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